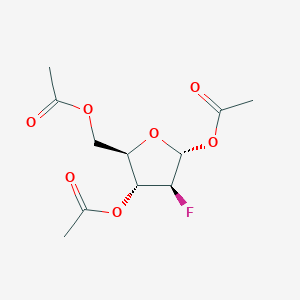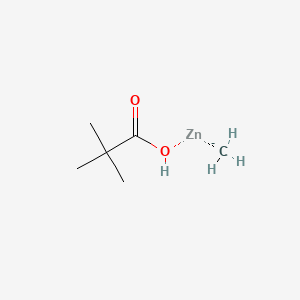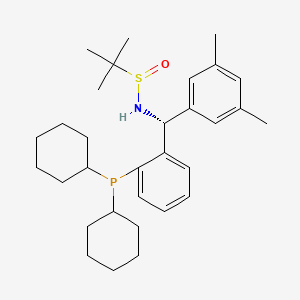
(R)-N-((R)-(2-(Dicyclohexylphosphanyl)phenyl)(3,5-dimethylphenyl)methyl)-2-methylpropane-2-sulfinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-N-(®-(2-(Dicyclohexylphosphanyl)phenyl)(3,5-dimethylphenyl)methyl)-2-methylpropane-2-sulfinamide is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is known for its unique structural features, which include a dicyclohexylphosphanyl group and a sulfinamide moiety, making it a valuable reagent in asymmetric synthesis and catalysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(®-(2-(Dicyclohexylphosphanyl)phenyl)(3,5-dimethylphenyl)methyl)-2-methylpropane-2-sulfinamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the phosphanylphenyl intermediate: This step involves the reaction of a dicyclohexylphosphine with a halogenated phenyl compound under basic conditions to form the phosphanylphenyl intermediate.
Introduction of the sulfinamide group: The intermediate is then reacted with a sulfinyl chloride in the presence of a base to introduce the sulfinamide group.
Final coupling reaction: The final step involves coupling the intermediate with a 3,5-dimethylphenylmethyl group under catalytic conditions to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
®-N-(®-(2-(Dicyclohexylphosphanyl)phenyl)(3,5-dimethylphenyl)methyl)-2-methylpropane-2-sulfinamide undergoes various types of chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to form sulfonamide derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The phenyl and phosphanyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include sulfonamides, amines, and substituted phenyl derivatives, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-N-(®-(2-(Dicyclohexylphosphanyl)phenyl)(3,5-dimethylphenyl)methyl)-2-methylpropane-2-sulfinamide is widely used as a chiral ligand in asymmetric catalysis. It is employed in various enantioselective reactions, including hydrogenation, hydroformylation, and cross-coupling reactions.
Biology and Medicine
In biology and medicine, this compound is used in the synthesis of chiral pharmaceuticals and bioactive molecules. Its ability to induce chirality makes it valuable in the development of drugs with specific enantiomeric forms, which can have different biological activities.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and specialty materials. Its unique reactivity and selectivity make it a valuable reagent in the synthesis of complex organic molecules.
Mécanisme D'action
The mechanism of action of ®-N-(®-(2-(Dicyclohexylphosphanyl)phenyl)(3,5-dimethylphenyl)methyl)-2-methylpropane-2-sulfinamide involves its role as a chiral ligand in catalytic reactions. The dicyclohexylphosphanyl group coordinates with metal centers, forming a chiral environment that facilitates enantioselective transformations. The sulfinamide group further enhances the chiral induction by providing additional steric and electronic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-N-(®-(2-(Diphenylphosphanyl)phenyl)(3,5-dimethylphenyl)methyl)-2-methylpropane-2-sulfinamide
- ®-N-(®-(2-(Diisopropylphosphanyl)phenyl)(3,5-dimethylphenyl)methyl)-2-methylpropane-2-sulfinamide
Uniqueness
Compared to similar compounds, ®-N-(®-(2-(Dicyclohexylphosphanyl)phenyl)(3,5-dimethylphenyl)methyl)-2-methylpropane-2-sulfinamide exhibits unique steric and electronic properties due to the presence of the dicyclohexylphosphanyl group. This results in higher enantioselectivity and reactivity in catalytic processes, making it a preferred choice in many asymmetric synthesis applications.
Propriétés
Formule moléculaire |
C31H46NOPS |
|---|---|
Poids moléculaire |
511.7 g/mol |
Nom IUPAC |
N-[(R)-(2-dicyclohexylphosphanylphenyl)-(3,5-dimethylphenyl)methyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C31H46NOPS/c1-23-20-24(2)22-25(21-23)30(32-35(33)31(3,4)5)28-18-12-13-19-29(28)34(26-14-8-6-9-15-26)27-16-10-7-11-17-27/h12-13,18-22,26-27,30,32H,6-11,14-17H2,1-5H3/t30-,35?/m1/s1 |
Clé InChI |
NHUAWUXOLWAPAD-OSRRZMJMSA-N |
SMILES isomérique |
CC1=CC(=CC(=C1)[C@H](C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)NS(=O)C(C)(C)C)C |
SMILES canonique |
CC1=CC(=CC(=C1)C(C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)NS(=O)C(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


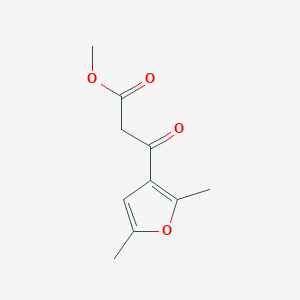
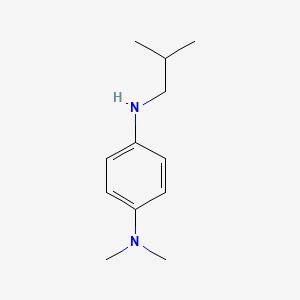

![methyl N-[(pyridin-2-ylsulfanyl)methanimidoyl]carbamate](/img/structure/B15328447.png)

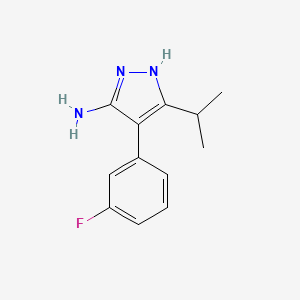

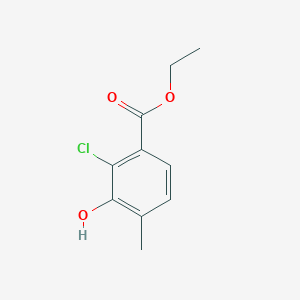
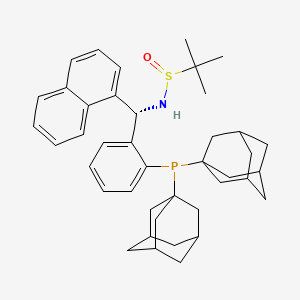
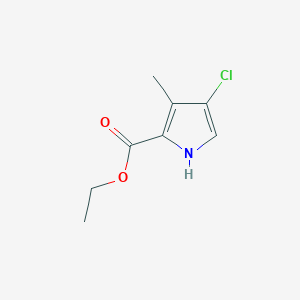
![Methyl 3-[2-[2-chloro-4-[[3-(2,6-dichlorophenyl)-5-propan-2-yl-1,2-oxazol-4-yl]methoxy]phenyl]ethenyl]benzoate](/img/structure/B15328509.png)
![Isothiazolo[4,5-c]pyridin-3-amine](/img/structure/B15328516.png)
